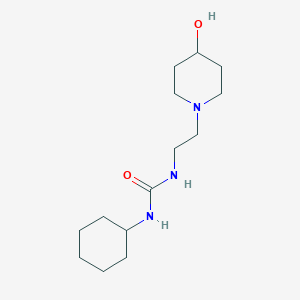

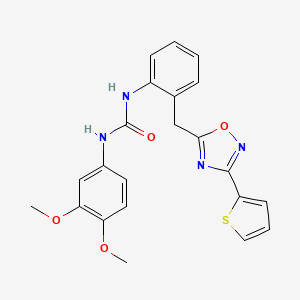

methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , methyl 3-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate, is a complex organic molecule that appears to be a derivative of thiophene carboxylate with additional functional groups attached to it. The molecule includes a pyrazole ring, which is a common motif in pharmaceuticals, and a tetrahydropyran ring, which is often seen in natural products and can influence the molecule's solubility and bioactivity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in the literature. For instance, the synthesis of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates involves the interaction of C-(2,4,6-trinitrophenyl)-N-arylazomethines with methyl thioglycolate in the presence of K2CO3 in MeCN. This reaction leads to the substitution of the ortho-NO2 group by the SCH2CO2Me fragment, followed by intramolecular cyclization and dehydrogenation to form the final product . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was found to have a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural details are crucial for understanding the interaction of the molecule with biological targets and its potential pharmacological effects.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can vary significantly depending on the substituents present on the molecule. The literature provides insights into the reactivity of similar compounds, such as the elimination of hetarylamine observed in the synthesis of certain thiophene derivatives . Understanding the chemical reactions that these compounds can undergo is essential for predicting their behavior in biological systems and their potential as drug candidates.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the non-linear optical properties of thiophene derivatives can be of interest for materials science applications .

科学的研究の応用

Synthesis and Characterization

The synthesis of thiophene derivatives, including those related to the compound , involves innovative methods to create highly substituted molecules with potential for further chemical modification and application. One approach includes a one-pot synthesis strategy for tetrasubstituted thiophenes through a [3+2] annulation strategy, highlighting the efficiency of creating complex thiophene structures (Sahu et al., 2015). Similarly, heterocyclic syntheses with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the versatility of thiophene derivatives in forming polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, further expanding the chemical utility of thiophene-based compounds (Mohareb et al., 2004).

Catalytic Applications

The catalytic properties of thiophene derivatives are also of interest, with studies on their complexes with metals such as platinum(II) and palladium(II) revealing insights into their structural features and potential applications in catalysis. The ligand-controlled synthesis of pyrazole-4-carboxylates and benzo[b]thiophene-3-carboxylates, for example, showcases the ability to switch between reaction outcomes through simple changes in ligands, demonstrating the versatility of thiophene derivatives in synthetic chemistry (Dhage et al., 2014).

Biological and Material Science Applications

Beyond synthesis and catalysis, thiophene derivatives exhibit potential in biological and materials science applications. For instance, the synthesis and characterization of novel heterocyclic compounds containing a sulfonamido moiety, including thiophene derivatives, have shown promise as antibacterial agents (Azab et al., 2013). Additionally, the development of organo solid acids with urea moiety, incorporating thiophene, for green chemistry applications underlines the role of thiophene derivatives in advancing sustainable chemical practices (Zolfigol et al., 2015).

特性

IUPAC Name |

methyl 3-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S2/c1-21-14(18)13-12(4-7-23-13)24(19,20)16-10-8-15-17(9-10)11-2-5-22-6-3-11/h4,7-9,11,16H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBRLCGUVOEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)

![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)

![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)